

An In-depth Technical Guide to Rezafungin Acetate: Solubility and Formulation Development

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Compound of Interest		
Compound Name:	Rezafungin acetate	
Cat. No.:	B15563506	Get Quote

Introduction: **Rezafungin acetate** is a next-generation, semi-synthetic echinocandin antifungal agent.[1][2][3] It is structurally related to anidulafungin but has been chemically modified to enhance its stability and pharmacokinetic profile, allowing for once-weekly intravenous administration.[3][4] Approved for medical use in the United States in March 2023 under the brand name REZZAYO™, it is indicated for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options. This technical guide provides a comprehensive overview of the solubility characteristics and formulation development of **rezafungin acetate**, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Profile

Rezafungin acetate is a hygroscopic, white to off-white powder. Its chemical structure is designed for improved stability and solubility compared to first-generation echinocandins. The lyophilized form of rezafungin is noted to be extremely stable, showing minimal degradation even after extended storage at elevated temperatures.

Solubility Data

The solubility of **rezafungin acetate** has been characterized in various solvents and formulation systems. The commercially available package insert describes its general solubility, while other sources provide data for specific research and preclinical formulations.



Solvent / System	Solubility Description	Reported Concentration	Citation(s)
Water	Freely Soluble	Not specified	
Methanol	Soluble	Not specified	-
Ethanol	Sparingly Soluble	Not specified	-
DMSO	Soluble	200 mg/mL (155.59 mM)	-
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	Soluble	≥ 5.75 mg/mL (4.47 mM)	
10% DMSO + 90% (20% SBE-β-CD in Saline)	Soluble	≥ 5.75 mg/mL (4.47 mM)	-
10% DMSO + 90% Corn Oil	Soluble	≥ 5.75 mg/mL (4.47 mM)	-

General Experimental Protocol for Solubility Determination

While specific experimental protocols for the initial solubility determination of **rezafungin acetate** are not detailed in the provided search results, a standard methodology for such an assessment in pharmaceutical development is the shake-flask method.

Objective: To determine the equilibrium solubility of **rezafungin acetate** in a given solvent system.

Materials:

- Rezafungin acetate powder
- Selected solvent (e.g., water, ethanol, buffer of specific pH)
- Scintillation vials or sealed flasks



- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

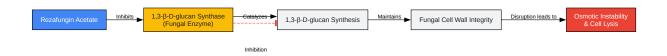
- Add an excess amount of rezafungin acetate powder to a vial containing a known volume of the solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
- Allow the suspension to equilibrate for a specified period (e.g., 24-48 hours), which is sufficient time for the solid to dissolve and reach a state of equilibrium with the solution.
- After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
- Carefully extract a known volume of the clear supernatant.
- Dilute the supernatant with a suitable mobile phase and analyze the concentration of rezafungin using a validated HPLC method.
- The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall that is absent in mammalian cells, contributing to its selective toxicity. It specifically inhibits the $1,3-\beta$ -D-glucan synthase enzyme complex. This enzyme is responsible for synthesizing $1,3-\beta$ -D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. The



inhibition of this process weakens the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.



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